molecular formula C8H14N2O B13259499 N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B13259499
M. Wt: 154.21 g/mol
InChI Key: GYLHKTDJFVODCT-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropanecarboxamide (B1202528) Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif that has garnered considerable attention in medicinal chemistry. Its inherent ring strain endows it with distinct electronic and conformational properties compared to its acyclic or larger ring counterparts. The incorporation of a cyclopropane ring into a molecule can introduce conformational rigidity, which can be advantageous for optimizing binding to a biological target. This rigidity can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The utility of the cyclopropanecarboxamide scaffold is evident in its presence in a variety of biologically active molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.

Evolution of Pyrrolidine-Containing Structures in Biological Activity Modulation

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as the amino acid proline, and in numerous approved drugs underscores its biological significance. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological macromolecules. researchgate.net

The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, facilitating interactions with target proteins. Furthermore, the stereochemistry of the pyrrolidine ring is a key determinant of biological activity. The presence of chiral centers allows for the synthesis of stereoisomers with potentially distinct pharmacological profiles. nih.gov

The evolution of pyrrolidine-containing structures in drug discovery has seen their incorporation into a wide array of therapeutic agents, targeting diverse biological pathways. These include enzyme inhibitors, receptor agonists and antagonists, and modulators of protein-protein interactions. The versatility of the pyrrolidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-pyrrolidin-3-ylcyclopropanecarboxamide

InChI

InChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

GYLHKTDJFVODCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCNC2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N Pyrrolidin 3 Yl Cyclopropanecarboxamide

Established Synthetic Pathways for the N-(Pyrrolidin-3-yl)cyclopropanecarboxamide Core Structure

The synthesis of the this compound core structure hinges on the successful execution of three key stages: the formation of the amide bond, the synthesis of the pyrrolidin-3-yl moiety, and the construction of the cyclopropane (B1198618) ring.

Amide Bond Formation Methodologies

The crucial link in this compound is the amide bond, formed by coupling cyclopropanecarboxylic acid with a 3-aminopyrrolidine (B1265635) precursor. The most common approach involves the activation of the carboxylic acid to make it more reactive toward the amine. researchgate.netnih.gov

Standard coupling reagents are frequently employed to facilitate this transformation. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine. youtube.com The choice of coupling agent can be critical to optimize yield and minimize side reactions. A general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the coupling agent, and then introducing the amine. nih.gov

Common categories of activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net

Uronium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their efficiency and mild reaction conditions. researchgate.netnih.gov

An alternative one-pot method utilizes titanium tetrachloride (TiCl₄) to directly mediate the condensation of carboxylic acids and amines, often providing moderate to excellent yields and preserving the stereochemical integrity of chiral centers. nih.gov More recent "green" chemistry approaches focus on performing the coupling in water, using reagents that form thioester intermediates which then react with the amine. semanticscholar.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagents Key Features
Carbodiimides DCC, EDC Widely used, effective dehydrating agents. researchgate.net
Uronium Salts HATU, HBTU High efficiency, mild conditions, often used in peptide synthesis. nih.gov
Phosphonium Salts PyBOP, BOP Similar to uronium salts, effective for sterically hindered substrates. researchgate.net

Stereoselective Synthesis of the Pyrrolidin-3-yl Moiety

The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds. researchgate.netnih.gov Its synthesis can be approached in two main ways: functionalization of a pre-existing, optically pure pyrrolidine ring or cyclization of an acyclic precursor. mdpi.com

For this compound, a key intermediate is 3-aminopyrrolidine. Stereoselective synthesis of this moiety is crucial for producing enantiomerically pure final products. Common starting materials for the first approach include proline and 4-hydroxyproline (B1632879), which provide a ready-made, chiral pyrrolidine core. mdpi.comnih.gov For instance, a 4-hydroxyproline derivative can be converted to a mesylate, which can then be displaced with an azide (B81097) (a nitrogen source) to introduce the amino group at the 3-position with controlled stereochemistry.

The second approach, forming the ring from acyclic precursors, often involves intramolecular cyclization reactions. mdpi.comnih.gov One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can create densely substituted pyrrolidines with multiple stereogenic centers in a single step. chemistryviews.orgua.es The stereoselectivity of these reactions can be controlled by using chiral auxiliaries, such as an N-tert-butanesulfinyl group, which directs the stereochemical outcome of the cycloaddition. ua.es

Cyclopropane Ring Formation and Functionalization

The cyclopropane ring is a strained, three-membered carbocycle present in numerous natural products and pharmaceuticals. nih.gov Its synthesis is typically achieved through cyclopropanation reactions, where a carbene or carbenoid is added across a double bond.

A widely used method is the Simmons-Smith reaction, which employs a zinc carbenoid (often generated from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene into a cyclopropane stereospecifically. nih.govyoutube.com For the synthesis of cyclopropanecarboxylic acid, a suitable alkene precursor such as an acrylate (B77674) ester would be used.

Other methods include:

Reaction with Haloforms: Using chloroform (B151607) or bromoform (B151600) in the presence of a strong base generates a dihalocarbene, which adds to an alkene to form a dihalocyclopropane. youtube.com This can then be further functionalized.

Catalytic Cyclopropanation: Transition metal catalysts, particularly those based on rhodium, copper, or palladium, can catalyze the reaction of diazo compounds (like ethyl diazoacetate) with alkenes to form cyclopropanes. organic-chemistry.orgresearchgate.net The use of chiral catalysts allows for highly enantioselective transformations. researchgate.netsoton.ac.uk

Once the cyclopropane ring with an ester group is formed, simple hydrolysis yields the required cyclopropanecarboxylic acid.

Stereochemical Control and Enantioselective Synthesis Approaches

Achieving stereochemical control in the synthesis of this compound is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. The key chiral center is at the 3-position of the pyrrolidine ring.

Enantioselective synthesis is primarily focused on the construction of the pyrrolidin-3-yl moiety. As mentioned, starting from naturally occurring chiral molecules like L- or D-4-hydroxyproline provides a straightforward entry into enantiomerically pure pyrrolidine intermediates. nih.gov This "chiral pool" approach leverages the inherent stereochemistry of the starting material.

Alternatively, asymmetric catalysis can be employed to create the chiral center during the synthesis. For example, 1,3-dipolar cycloadditions can be rendered highly diastereoselective by using chiral auxiliaries attached to the reactants. chemistryviews.orgua.es The N-tert-butanesulfinyl group is particularly effective, guiding the approach of the reacting species to favor the formation of one diastereomer over the other. ua.esresearchgate.net Subsequent removal of the auxiliary group reveals the enantiomerically enriched pyrrolidine.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological activity of a lead compound, chemists synthesize a variety of derivatives and test them, a process known as establishing a structure-activity relationship (SAR). nih.gov For this compound, modifications can be made to any of its three core components.

Modifications of the Pyrrolidine Heterocycle

The pyrrolidine ring offers several positions for modification to probe the SAR. The nitrogen atom (position 1) is a common site for substitution, as this can influence properties like solubility, basicity, and interactions with biological targets. nih.gov The unrestricted conformation of the pyrrolidine ring allows substituents to explore three-dimensional space, which can be critical for pharmacological efficacy. nih.govnih.gov

SAR studies on related pyrrolidine amides have shown that introducing various substituents can significantly impact potency and selectivity. rsc.org For example, adding alkyl or aryl groups to the pyrrolidine nitrogen can modulate the compound's lipophilicity and steric profile. Furthermore, substituents can be introduced at other positions on the carbon skeleton of the ring to explore how different spatial arrangements affect biological activity.

Table 2: Examples of Pyrrolidine Ring Modifications for SAR Studies

Modification Site Type of Substituent Potential Impact
Position 1 (Nitrogen) Small alkyl groups (e.g., methyl, ethyl) Modulate basicity and steric bulk.
Position 1 (Nitrogen) Aryl or benzyl (B1604629) groups Introduce aromatic interactions, increase lipophilicity.
Position 2, 4, or 5 Alkyl, hydroxyl, or fluoro groups Probe steric and electronic requirements of the binding site. nih.gov

These systematic modifications allow researchers to build a detailed understanding of how the chemical structure of this compound and its derivatives relates to their biological function.

Substituent Variation on the Cyclopropane Ring

The introduction of substituents onto the cyclopropane ring of this compound is a key strategy for modulating its chemical properties. This can be achieved either by constructing the cyclopropane ring from already substituted precursors or by direct functionalization of the pre-formed ring.

One prevalent strategy involves the synthesis of substituted 1-aryl-cyclopropanecarboxylic acids, which can then be coupled with 3-aminopyrrolidine derivatives. A general approach begins with the α-alkylation of substituted 2-phenylacetonitrile (B1602554) compounds using 1,2-dibromoethane (B42909) to form the cyclopropane ring. nih.gov The nitrile group is subsequently hydrolyzed to a carboxylic acid. nih.gov This method is effective for introducing a variety of substituents onto a phenyl group at the 1-position of the cyclopropane ring. The yield of the cyclopropanation step can be influenced by the electronic nature of the substituents on the phenyl ring; electron-donating groups such as methyl and methoxy (B1213986) have been reported to give good yields (86-90%), while electron-withdrawing groups like fluoro and chloro result in lower yields (35-70%). nih.gov

Another versatile method for creating functionalized cyclopropanes is through transition metal-catalyzed reactions. For instance, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) can produce a cyclopropyl (B3062369) scaffold bearing a phenylsulfanyl group. nih.gov This sulfide can be oxidized to a sulfoxide (B87167), which then allows for sulfoxide-metal exchange to generate a cyclopropyl organometallic species. This intermediate can be trapped with various electrophiles, enabling a divergent approach to a wide array of substituted cyclopropanes. nih.gov This strategy facilitates the introduction of groups like pyridyl and indole (B1671886) onto the cyclopropane ring. nih.gov

Furthermore, asymmetric cyclopropanation methods using redox-active carbene precursors, such as N-hydroxyphthalimide diazoacetate (NHPI-DA), in combination with ruthenium catalysts, have been developed. researchgate.net This approach provides highly enantioenriched cyclopropanes from olefin starting materials and allows for late-stage diversification of the resulting redox-active ester products into various functionalized cyclopropanes, including cyclopropylamines, cyclopropanols, and alkyl- or aryl-substituted cyclopropanes. researchgate.net

The table below summarizes various substituent patterns that can be achieved on the cyclopropane ring using these methodologies.

Methodology Starting Materials Resulting Substituent Type Example Substituents Reference
Alkylation of AcetonitrilesSubstituted 2-phenylacetonitrile, 1,2-dibromoethane1-ArylPhenyl, 4-Methoxyphenyl, 3,4-Dichlorophenyl nih.gov
Cobalt-Catalyzed CyclopropanationPhenyl vinyl sulfide, Diazo compounds2-Aryl/Heteroaryl (via sulfoxide exchange)Pyridyl, Indole nih.gov
Corey-Chaykovsky CyclopropanationSubstituted benzaldehyde, Malonic acid, Trimethylsulfonyl iodide2-ArylPhenyl and substituted phenyls nih.gov
Asymmetric Ru-Catalyzed CyclopropanationAliphatic/Aromatic Olefins, NHPI-DA1-Alkyl, 1-Aryl, 1-HeteroarylThiophen-2-yl, Quinolin-3-yl, Pyridin-3-yl researchgate.net

Elaboration of the Amide Nitrogen and Peripheral Groups

Derivatization of the this compound scaffold can also be achieved by modifying the pyrrolidine ring, particularly at the nitrogen atom, or by altering the amide linkage itself. These modifications are crucial for exploring the chemical space around the core structure.

A primary site for elaboration is the nitrogen atom of the pyrrolidine ring. Synthetic routes developed for analogous structures, such as N-arylpiperdin-3-yl-cyclopropane carboxamides, demonstrate the feasibility of introducing aryl substituents at this position. nih.gov This N-arylation can be accomplished through standard coupling reactions, providing access to a diverse set of analogues. The principles used in the synthesis of other substituted pyrrolidines, such as those used as precursors for various drugs, can be applied here. nih.govresearchgate.net These methods often involve stereoselective cyclization of acyclic precursors or starting with a pre-formed pyrrolidine ring, like trans-4-hydroxy-L-proline, and performing functional group manipulations. nih.gov

While direct alkylation or arylation of the amide nitrogen in this compound is chemically challenging and less commonly reported, modifications to the peripheral groups of the pyrrolidine ring offer a more accessible route for derivatization. For instance, starting with functionally substituted pyrrolidine precursors, such as those bearing hydroxyl or carboxyl groups, allows for the introduction of a wide range of functionalities through esterification, amidation, or etherification reactions. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates showcases how functional groups on the pyrrolidine ring can be manipulated to create a library of compounds. mdpi.com

The following table outlines potential derivatization strategies for the peripheral groups of the core molecule.

Modification Site Reaction Type Potential Reagents/Precursors Resulting Functional Group Reference Analogy
Pyrrolidine NitrogenN-ArylationAryl halides, Palladium catalystN-Aryl nih.gov
Pyrrolidine NitrogenReductive AminationAldehydes/Ketones, Reducing agentN-Alkyl researchgate.net
Pyrrolidine Ring (C4 position)Functionalization from precursorBoc-protected trans-4-hydroxy-L-prolineHydroxyl, Keto, and further derivatives nih.gov
Amide NitrogenN-Acylation (on amine precursor)Chiral acylating agents (e.g., prolyl derivatives)Diastereomeric amides for separation nih.gov

Optimization of Synthetic Routes for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production (gram to multi-gram scale) involves considerations of safety, efficiency, cost, and stereochemical control. Key areas for optimization include the selection of a robust synthetic route, the choice of reagents for the cyclopropanation step, and the method for purification and chiral resolution.

The cyclopropanation step is a critical point for optimization. Traditional methods often utilize diazo compounds, such as ethyl diazoacetate, which are thermally unstable and potentially explosive, posing significant safety risks on a larger scale. researchgate.netacs.org A significant process improvement involves replacing these hazardous reagents with safer alternatives. For example, a novel and scalable cyclopropanation has been developed using a nitrogen ylide generated from tert-butyl bromoacetate (B1195939) and 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This method avoids diazo compounds entirely and proceeds in high purity, often eliminating the need for chromatographic purification. acs.org

For producing enantiomerically pure this compound, stereochemical control is paramount. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric cyclopropanation can be employed early in the synthesis to set the stereochemistry of the cyclopropane ring. researchgate.net Alternatively, if a racemic synthesis is more practical, chiral resolution can be performed on a key intermediate, such as the cyclopropanecarboxylic acid. Resolution via diastereomeric salt formation with a chiral amine, like (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine, followed by recrystallization, is a common and scalable technique. acs.org The efficiency of such a resolution is highly dependent on the choice of resolving agent and crystallization solvent. acs.org

Finally, minimizing the reliance on column chromatography is a crucial goal for research-scale production. Developing reaction conditions that yield high-purity products and designing purification strategies based on crystallization, distillation, or extraction are key to creating a practical and scalable synthetic route. acs.org

Biological Target Identification and Molecular Mechanistic Elucidation

Kinase Inhibition Profiles of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide Analogues

The this compound scaffold has been identified as a versatile pharmacophore capable of targeting a range of kinases and enzymes involved in critical cellular processes. The following sections detail the specific inhibitory activities and mechanisms of action for analogues based on this core structure against Glycogen Synthase Kinase-3β (GSK-3β), Histone Lysine (B10760008) Demethylase 5A (KDM5A), the Neurotrophic Receptor Tyrosine Kinase (Trk) family, Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), Receptor-Interacting Protein Kinase 3 (RIPK3), and Cyclin G-associated kinase (GAK).

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Binding Mode and Functional Consequences

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including insulin (B600854) signaling, Wnt/β-catenin pathway, and tau phosphorylation. Its dysregulation is implicated in conditions like Alzheimer's disease, bipolar disorder, and cancer. researchgate.netmdpi.com Inhibitors based on related carboxamide scaffolds typically target the ATP-binding pocket of GSK-3β.

Binding Mode: The binding of inhibitors to GSK-3β often involves a set of key interactions within the ATP-binding site. A critical feature is the formation of a hydrogen bond with the backbone amide of Val135 in the hinge region of the kinase. Additional stability is conferred by interactions with other key residues. For instance, the carbonyl oxygen of the inhibitor can form hydrogen bonds with the catalytic lysine (Lys85) and Ser66. The hydrophobic portions of the inhibitor molecule settle into lipophilic pockets formed by residues such as Leu188, Ile62, Val70, and Tyr134. researchgate.net Some inhibitors achieve high selectivity and potency through interactions with a unique cysteine residue (Cys199) located at the entrance of the active site, which allows for a specific, and in some cases, reversible covalent interaction. nih.gov

Functional Consequences: Inhibition of GSK-3β can lead to significant downstream effects. In the Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates gene transcription programs related to cell proliferation and differentiation. researchgate.net In the context of neurodegenerative diseases, GSK-3β hyperphosphorylates the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. researchgate.net Consequently, GSK-3β inhibitors can reduce tau hyperphosphorylation, presenting a potential therapeutic strategy.

Histone Lysine Demethylase 5A (KDM5A) Inhibition: Epigenetic Impact and Differential Enantiomeric Activity

KDM5A, also known as JARID1A, is an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription. The KDM5 family of demethylases are implicated in cancer progression and drug resistance, making them attractive therapeutic targets.

A key example of a potent KDM5A inhibitor is the analogue series (R)- and (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide. nih.govresearchgate.net Research on these compounds has revealed significant differences in the activity of the two enantiomers.

Epigenetic Impact and Differential Enantiomeric Activity: The (R)-enantiomer of this analogue pair, also referred to as N54, demonstrates approximately 4- to 5-fold greater binding affinity and more potent enzymatic inhibition of KDM5A compared to its (S)-enantiomer (N55). nih.govresearchgate.net This difference in potency at the enzymatic level translates directly to differential activity in cellular models, with the (R)-isoform showing superior growth-inhibitory effects. nih.gov The inhibitors act by competing with the enzyme's cofactor, α-ketoglutarate (αKG), for binding in the active site. nih.govnih.gov

Binding Mode: Co-crystal structures of KDM5A in complex with these inhibitors have elucidated the structural basis for this enantiomeric specificity. The inhibitors bind in the active site where they coordinate the essential metal cofactor (Fe(II) or Mn(II)). The differential activity arises from the specific orientation of the cyclopropylamide group at the chiral center on the pyrrolidine (B122466) ring. nih.gov The more active (R)-enantiomer achieves a more favorable conformation and set of interactions within the active site, leading to its enhanced binding affinity and inhibitory potency compared to the (S)-enantiomer. nih.govresearchgate.net

CompoundEnantiomerTargetRelative Binding AffinityKey Finding
N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (N54/N55)(R)-enantiomer (N54)KDM5A~4-5x higher than (S)Demonstrates potent, enantiomer-specific inhibition. nih.govresearchgate.net
N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (N54/N55)(S)-enantiomer (N55)KDM5ALowerSignificantly less active than the (R)-enantiomer. nih.gov

Neurotrophic Receptor Tyrosine Kinase (Trk) Family Inhibition: Specificity and Pathway Modulation

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are activated by neurotrophins and are essential for the development, survival, and function of the nervous system. numberanalytics.com Dysregulation of Trk signaling, often through chromosomal rearrangements, is an oncogenic driver in various cancers. nih.gov

Specificity and Binding Mode: The pyrrolidine scaffold has been shown to be an effective moiety for targeting the hydrophobic pocket of Trk kinases. For example, the (R)-2-phenylpyrrolidine group has been identified as an ideal component in bicyclic Trk inhibitors due to its shape complementarity with the kinase domain. nih.gov This suggests that analogues of this compound could be tailored to achieve potent and selective inhibition of the Trk family. These inhibitors act competitively at the ATP-binding site, preventing receptor autophosphorylation and subsequent downstream signaling.

Pathway Modulation: Upon activation by neurotrophins, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate several major downstream signaling cascades. frontiersin.orgnih.gov These include:

The Ras/MAPK Pathway: This cascade is crucial for promoting neuronal differentiation and neurite outgrowth. nih.gov

The PI3K/Akt Pathway: This pathway is a key regulator of cell survival and growth. nih.gov

The PLCγ Pathway: Activation of phospholipase C-γ1 leads to changes in intracellular calcium levels and the activation of protein kinase C, which are important for synaptic plasticity. nih.gov

By blocking the initial receptor phosphorylation, Trk inhibitors effectively shut down these downstream pathways. This can halt the proliferation of cancers driven by oncogenic Trk fusions and modulate neuronal processes, which has therapeutic implications for both oncology and neurology. numberanalytics.comnih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: Cellular NAD+ Depletion and Related Pathways

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. NAD+ is an essential coenzyme for a vast array of cellular processes, including redox reactions in metabolism and as a substrate for enzymes like PARPs and sirtuins. Many cancer cells exhibit high metabolic rates and are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration, making NAMPT a key target in oncology. researchgate.netnih.gov

Cellular NAD+ Depletion and Related Pathways: Inhibition of NAMPT leads to a rapid and severe depletion of cellular NAD+ pools. nih.govaacrjournals.org This has several critical downstream consequences:

Impaired Glycolysis: Key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), require NAD+ as a cofactor. NAD+ depletion impairs glycolysis, leading to a sharp decline in ATP production. aacrjournals.org

Mitochondrial Dysfunction: The depletion of NAD+ disrupts mitochondrial respiration and can induce significant oxidative stress. nih.gov

Cell Death: The combined effects of energy crisis (ATP depletion) and metabolic stress ultimately trigger cell death, often through necrosis, in cancer cells that are highly dependent on NAMPT. aacrjournals.org

The functional outcome is a potent anti-proliferative effect. The first-generation NAMPT inhibitor FK866 demonstrated this mechanism, and newer analogues continue to be developed to exploit this metabolic vulnerability in cancer. nih.govresearchgate.net

Receptor-Interacting Protein Kinase 3 (RIPK3) Inhibition: Modulation of Necroptosis Signaling

RIPK3 is a serine/threonine kinase that is a central mediator of necroptosis, a form of regulated, pro-inflammatory cell death. nih.gov In response to signals from death receptors (like TNFR1) or pathogen recognition receptors, RIPK3 is activated, often in a complex with its upstream partner, RIPK1. researchgate.netnih.gov Activated RIPK3 then phosphorylates its substrate, the mixed lineage kinase domain-like pseudokinase (MLKL). researchgate.net This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory cellular contents. researchgate.netbmj.com

Modulation of Necroptosis Signaling: Small molecule inhibitors targeting the kinase activity of RIPK3 can effectively block this entire signaling cascade. By preventing the phosphorylation of MLKL, these inhibitors halt the execution phase of necroptosis. nih.gov While direct analogues of this compound as RIPK3 inhibitors are not prominently documented, related compounds containing a cyclopropanecarboxamide (B1202528) moiety have been developed as necroptosis inhibitors targeting RIPK3. nih.gov Inhibition of RIPK3 is being explored as a therapeutic strategy for diseases where excessive necroptosis and inflammation are pathogenic drivers, such as in certain inflammatory conditions and ischemia-reperfusion injury. nih.govresearchgate.net

Cyclin G-associated kinase (GAK) Inhibition

Cyclin G-associated kinase (GAK) is a serine/threonine kinase with dual roles in both clathrin-mediated membrane trafficking and cell division. medchemexpress.comlife-science-alliance.org In the context of cell division, GAK is essential for proper centrosome maturation and the alignment of the mitotic spindle, making it critical for successful progression through mitosis. nih.govashpublications.org

Functional Consequences of Inhibition: Inhibition of GAK's kinase activity disrupts its mitotic function. This leads to significant defects in cell division, including widespread chromosome misalignment and distortion of the mitotic spindle. ashpublications.orgresearchgate.net As a result, cells are unable to complete mitosis and undergo a G2/M phase cell cycle arrest, which ultimately triggers cell death. nih.gov This dependency on GAK for mitotic progression has been identified as a vulnerability in certain cancers, such as diffuse large B-cell lymphoma, making GAK a novel therapeutic target. researchgate.net Selective inhibitors, such as SGC-GAK-1, have been developed to probe this function and exploit this dependency. ashpublications.org

Modulation of Other Receptor Systems (e.g., Melatonin (B1676174) Receptor Type 1B)

There is currently no publicly available scientific literature detailing the modulatory effects of this compound on the Melatonin Receptor Type 1B (MTNR1B) or any other receptor systems. Research on analogous structures, such as N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, has shown interaction with melatonin receptors, but specific data for this compound is not present in these studies.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Comprehensive investigation into the molecular mechanisms of action for this compound in cellular systems has not been reported in the accessible scientific literature. The subsequent subsections reflect this lack of specific data.

No studies presenting enzyme kinetic analyses for the interaction of this compound with any biological target have been identified. Consequently, data regarding its inhibitory or activation constants (Ki, Kd, IC50, EC50), or the nature of its interaction with enzymes (e.g., competitive, non-competitive) are not available.

Information from receptor binding assays for this compound is not available in the current body of scientific literature. As a result, its affinity and selectivity for specific receptors remain uncharacterized. Furthermore, there are no published studies interrogating the downstream signaling pathways that may be modulated by this compound.

No research articles or reports were found that describe the use of this compound in cell-based phenotypic assays. Therefore, its functional effects on cellular processes such as proliferation, apoptosis, differentiation, or migration have not been documented.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide, might interact with a protein target at the atomic level.

Molecular docking studies on analogous pyrrolidine (B122466) carboxamide structures have successfully identified critical interactions within the binding sites of various enzymes. For instance, when docked into the active site of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis, pyrrolidine carboxamide derivatives were found to form a conserved hydrogen-bonding network. nih.gov This network primarily involves the catalytic residue Tyr158 and the NAD+ cofactor. nih.govjournalgrid.com The oxygen atom of the pyrrolidine carbonyl group plays a crucial role in this interaction, anchoring the inhibitor within the active site. nih.gov To facilitate this binding, the side-chain of Tyr158 often rotates to optimize the hydrogen bond geometry. nih.gov

In other studies involving different target proteins, similar key interactions have been mapped. For thieno[3,2-b]pyrrole-5-carboxamide derivatives, docking simulations revealed hydrogen bonds with residues such as Asp555 and Pro808. researchgate.net For different pyrrole-based compounds, interactions with arginine and glutamine residues (ARG60, ARG32, GLN28) were observed to be significant. mdpi.com These studies consistently highlight the importance of hydrogen bonds and aromatic-aromatic interactions in stabilizing the ligand-protein complex. The specific network of interactions, involving residues like leucine, proline, glutamine, asparagine, and valine, is crucial for the compound's orientation and binding efficacy. researchgate.net

Table 1: Key Amino Acid Residues and Interactions Identified in Docking Studies of Analogous Compounds

Target Protein/Class Key Interacting Residues Type of Interaction
InhA (Enoyl-ACP Reductase) Tyr158, NAD+ Hydrogen Bonding
Dihydrofolate Reductase (DHFR) ARG60, ARG32, GLN28 Hydrogen Bonding
Lysine-Specific Demethylase 1 (LSD1) Asp555, Pro808, Asn535 Hydrogen Bonding

A primary output of molecular docking is the prediction of the ligand's binding pose and an estimation of its binding affinity, often expressed as a docking score or binding energy. For various pyrrolidine and pyrrole (B145914) derivatives, these scores have been used to rank potential inhibitors. For example, docking scores for a series of pyrrole derivatives against dihydrofolate reductase ranged from 4.29 to 6.09 kcal/mol. mdpi.com In another study, estimated binding affinities for potential inhibitors of papain-like protease were reported as low as -8.4 kcal/mol, corresponding to a predicted inhibition constant in the nanomolar range (626.72 nM). nih.gov

These predicted affinities help researchers prioritize compounds with the most favorable binding characteristics for further investigation. The binding poses reveal the specific three-dimensional arrangement of the ligand within the protein's active site, providing a structural basis for its activity and a roadmap for designing more potent analogs. mdpi.com

Quantum Mechanical and Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the intrinsic electronic properties of molecules. Methods like Density Functional Theory (DFT) are used to understand the electronic structure, charge distribution, and reactivity of compounds like N-arylcyclopropanecarboxamides. nih.gov Such calculations can determine the geometries of molecules, transition states, and intermediates, providing insights into reaction mechanisms and molecular stability. nih.gov

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to elucidate the electron-donating and accepting capabilities of a molecule, which are fundamental to its reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify regions of a molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. nih.gov These computational studies provide a detailed understanding of the chemical properties that govern a molecule's behavior and its potential interactions with biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in a molecular system over time, providing valuable information on the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. utupub.fi

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of pyrrolidin-2-one, QSAR models have been developed that explain up to 91% of the variance in antiarrhythmic activity, linking activity to specific molecular descriptors derived from quantum chemical calculations. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. researchgate.netresearchgate.net These maps provide intuitive guidance for designing new molecules with improved potency. rsc.org

Pharmacophore modeling complements QSAR by identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore" serves as a template for searching databases for new, structurally diverse compounds that may have similar biological activity, a process known as scaffold hopping. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Research Prioritization

Before a compound can become a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico ADME prediction models are used early in the discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics. mdpi.com

These models predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comnih.gov The evaluation often includes checking for compliance with established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.net For instance, studies on various heterocyclic compounds have used tools like SwissADME to predict that they are orally bioavailable and pharmacologically active candidates. researchgate.netplos.org These predictions are critical for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing. eijppr.com

Table 2: Example of In Silico ADME Properties Predicted for Analogous Compounds

Property Predicted Value/Characteristic Implication for Drug Development
Absorption
Human Intestinal Absorption High Good potential for oral absorption
Caco-2 Permeability Moderate to High Indicates good intestinal permeability
Distribution
BBB Permeation Variable (Yes/No) Determines potential for CNS activity
P-glycoprotein Substrate No Less likely to be removed by efflux pumps
Metabolism
CYP Isoform Inhibition (e.g., 2D6) Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions
Excretion
Total Clearance Log(ml/min/kg) Estimates the rate of drug elimination
Physicochemical Properties
Lipinski's Rule of Five 0-1 Violations Good drug-likeness profile

Chemoinformatics and Virtual Screening Approaches for Novel Analogue Discovery

The discovery of novel analogues of this compound, a process crucial for optimizing therapeutic properties and exploring new biological activities, is significantly accelerated by computational chemistry and molecular modeling. Chemoinformatics and virtual screening methods provide a rational and efficient alternative to traditional high-throughput screening, allowing for the targeted design and identification of promising new chemical entities. These in silico techniques leverage the structural information of the lead compound and its biological target to navigate vast chemical spaces and prioritize molecules for synthesis and experimental testing.

Virtual screening campaigns for the discovery of novel analogues can be broadly categorized into two main strategies: ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, ligand-based methods become particularly valuable. These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active compound like this compound, various computational models can be constructed to identify new molecules with a higher probability of being active.

One common LBVS technique is similarity searching , where large chemical databases are screened to find molecules that are structurally similar to the query compound. The similarity is calculated based on molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features. For instance, Extended-Connectivity Fingerprints (ECFP) describe the presence of particular substructures around each atom. nih.gov A Tanimoto coefficient is often used to quantify the degree of similarity between the fingerprints of the query molecule and the database compounds. nih.gov

Pharmacophore modeling is another powerful LBVS method. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. nih.gov By analyzing the conformational space of this compound and potentially other known active analogues, a pharmacophore model can be generated. This model then serves as a 3D query to screen chemical libraries for molecules that match the required spatial arrangement of features, even if their underlying chemical scaffolds are different. nih.govnih.gov This approach is particularly useful for scaffold hopping, which aims to discover new classes of compounds with the desired activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a set of this compound analogues with known activities, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed. nih.govscispace.comrsc.org These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for the design of more potent analogues. nih.govscispace.comrsc.org

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These techniques simulate the interaction between potential ligands and the target's binding site.

Molecular docking is the most widely used SBVS technique. It predicts the preferred binding orientation and conformation of a ligand within a receptor's active site and estimates the binding affinity using a scoring function. journalgrid.comsemanticscholar.orgzenodo.orgresearchgate.net Large libraries of compounds can be docked into the binding site of the target protein, and the top-scoring molecules are selected for further investigation. journalgrid.comsemanticscholar.orgzenodo.orgresearchgate.net For instance, if this compound were targeting a specific enzyme, molecular docking could be used to screen for novel analogues that exhibit a more favorable binding mode or a higher predicted affinity. nih.govnih.gov The docking results can also provide insights into key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for affinity and selectivity. nih.gov

The following table illustrates a hypothetical workflow for a virtual screening campaign to discover novel analogues of this compound targeting a hypothetical protein kinase.

StepMethodDescriptionDesired Outcome
1Target PreparationThe 3D crystal structure of the protein kinase is obtained and prepared for docking by adding hydrogen atoms and assigning partial charges.A refined and energetically minimized receptor structure.
2Ligand Database PreparationA large chemical database (e.g., ZINC, ChEMBL) is prepared by generating 3D conformations and assigning appropriate protonation states for each molecule.A library of drug-like molecules ready for docking.
3Pharmacophore Model GenerationBased on the known binding mode of this compound or other known inhibitors, a pharmacophore model is created.A 3D query with defined chemical features to pre-filter the ligand database.
4Virtual Screening CascadeThe ligand database is first filtered using the pharmacophore model. The resulting hits are then subjected to molecular docking using different levels of precision (e.g., high-throughput virtual screening followed by more accurate standard precision and extra precision docking).A ranked list of virtual hits with high predicted binding affinity and a favorable binding mode.
5Post-Docking Analysis and FilteringThe top-ranked compounds are visually inspected for their interactions with key residues in the binding site. Filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties are applied. nih.govscispace.comA final, smaller set of promising candidates for chemical synthesis and biological evaluation.

Data from a Hypothetical Virtual Screening Hit List

Compound IDDocking Score (kcal/mol)Key Predicted InteractionsLipinski's Rule of Five Violations
ZINC12345678-9.8H-bond with backbone NH of Val83; Pi-stacking with Phe1460
ZINC23456789-9.5H-bond with side chain of Asp145; Salt bridge with Lys330
ZINC34567890-9.2H-bond with backbone CO of Glu81; Hydrophobic interaction with Leu1350
ZINC45678901-8.9H-bond with side chain of Asn1331 (MW > 500)

The integration of these chemoinformatic and virtual screening approaches allows for a more focused and efficient discovery of novel analogues of this compound. By prioritizing compounds with a higher likelihood of biological activity, these computational methods significantly reduce the time and resources required for lead optimization and the development of new therapeutic agents.

Advanced Analytical and Biophysical Characterization of this compound

In the landscape of modern drug discovery and chemical biology, the precise characterization of novel chemical entities is paramount. For the compound this compound, a molecule of interest due to its structural motifs, a comprehensive analytical and biophysical assessment is crucial to understanding its properties and potential interactions. This article delves into the advanced techniques employed in the research and development of this compound, focusing on the methodologies for structural elucidation, purity assessment, and the characterization of its interactions with biological targets.

Future Directions and Emerging Research Avenues for N Pyrrolidin 3 Yl Cyclopropanecarboxamide

Design and Synthesis of Advanced Analogue Libraries with Improved Selectivity and Potency

The future development of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide hinges on the strategic design and synthesis of analogue libraries to systematically explore its structure-activity relationships (SAR). The pyrrolidine (B122466) scaffold is a versatile component in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net Modifications can be systematically introduced to both the pyrrolidine ring and the cyclopropanecarboxamide (B1202528) group to enhance target potency and selectivity.

Key synthetic strategies would involve:

Functionalization of the Pyrrolidine Ring: Introducing substituents at various positions of the pyrrolidine ring can significantly influence biological activity. nih.gov For instance, SAR studies on other pyrrolidine derivatives have shown that substitutions at the C-3 and C-4 positions can control the ring's conformation, which in turn affects binding to biological targets. nih.govfrontiersin.org

Modification of the Cyclopropane (B1198618) Ring: The cyclopropane unit can be substituted to alter lipophilicity and metabolic stability. Exploring different stereoisomers of substituted cyclopropanes could also lead to significant differences in potency and selectivity.

Amide Bond Modification: The amide linker can be replaced with bioisosteres to improve pharmacokinetic properties. Additionally, N-alkylation or N-arylation of the pyrrolidine nitrogen can introduce new interaction points with target proteins. Studies on similar N-benzyl-N-(pyrrolidin-3-yl)carboxamides have demonstrated this as a viable strategy for creating dual reuptake inhibitors. nih.gov

A systematic exploration of these modifications will generate a library of advanced analogues. High-throughput screening of this library will be essential to identify compounds with optimized potency, selectivity, and improved "drug-like" properties.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Analogues

Modification Site Proposed Substituent (R) Rationale Desired Outcome
Pyrrolidine N1 Benzyl (B1604629), Phenyl, Heterocycles Introduce new binding interactions; modulate CNS penetration. nih.govnih.gov Improved potency and target selectivity.
Pyrrolidine C4 Fluoro, Hydroxyl, Methyl Influence ring puckering and conformation. nih.gov Enhanced binding affinity and selectivity.
Cyclopropane Ring Methyl, Ethyl, Phenyl Alter lipophilicity and steric profile. Improved pharmacokinetic properties.
Amide Linker Bioisosteres (e.g., ester, sulfonamide) Enhance metabolic stability and cell permeability. nih.gov Increased in vivo half-life.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery and optimization process. mdpi.comnih.gov For this compound, these computational tools can be applied at multiple stages.

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecules based on the core scaffold. mdpi.commdpi.com These models can explore a vast chemical space to propose new analogues with desired properties, such as high predicted activity and synthesizability. blogspot.comresearchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from synthesized analogue libraries. mdpi.comencyclopedia.pub These models predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources. encyclopedia.pub ML algorithms can also predict crucial pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) and potential toxicity. nih.govmdpi.com

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists by proposing viable synthetic routes for novel, complex analogues, a critical step in translating virtual designs into tangible compounds. blogspot.com

The integration of AI and ML offers a data-driven approach to navigate the complexities of compound optimization, significantly enhancing the efficiency of identifying lead candidates derived from the this compound scaffold. eurekalert.org

Table 2: Application of AI/ML in the Optimization of this compound Derivatives

AI/ML Technique Application Area Objective
Generative Adversarial Networks (GANs) De Novo Molecular Design Generate novel analogues with optimized property profiles. mdpi.com
Recurrent Neural Networks (RNNs) Molecular Property Prediction Predict activity, solubility, and other key parameters from sequence-based representations (e.g., SMILES). mdpi.com
Graph Neural Networks (GNNs) Structure-Based Prediction Analyze molecular graphs to accurately predict properties and interactions. mdpi.com
Random Forest (RF) / Support Vector Machine (SVM) QSAR Modeling Build predictive models for biological activity and ADMET properties. mdpi.comencyclopedia.pub
Retrosynthesis Algorithms Synthesis Route Planning Identify efficient and feasible synthetic pathways for novel compounds. blogspot.com

Development of Multi-Targeting and Polypharmacological Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. researchgate.net A multi-target drug design approach, which aims to create single molecules that can modulate several targets simultaneously, is an increasingly attractive strategy. springernature.comnih.gov The this compound scaffold could serve as a foundation for developing such multi-targeting agents. nih.gov

This can be achieved by incorporating additional pharmacophores into the core structure. For example, by modifying substituents on the pyrrolidine ring or the cyclopropane moiety, it may be possible to introduce interactions with secondary or tertiary targets. Research on N-benzylpyrrolidine derivatives has already demonstrated the potential for creating multi-target compounds for Alzheimer's disease by simultaneously inhibiting cholinesterases and β-secretase-1. nih.gov This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. nih.gov

Elucidation of Comprehensive In Vitro and In Vivo Mechanistic Profiles

A thorough understanding of the pharmacological mechanism of action is crucial for the progression of any research compound. For this compound and its future analogues, a comprehensive profile must be established through a battery of in vitro and in vivo studies.

In Vitro Studies: These will involve a suite of biochemical and cell-based assays to determine target engagement, potency, selectivity, and functional activity (e.g., agonist, antagonist). Broad kinase panels, receptor binding assays, and enzyme inhibition assays will be necessary to identify the primary biological target(s) and any potential off-target effects.

In Vivo Studies: Once promising analogues are identified, their pharmacological effects must be validated in relevant animal models of disease. mdpi.com These studies will assess the compound's efficacy and establish a relationship between drug exposure levels and the observed therapeutic effect. For example, in vivo microdialysis experiments in rats have been used to confirm the CNS penetration and target engagement of N-[(3S)-pyrrolidin-3-yl]benzamide derivatives. nih.gov

Table 3: Framework for Mechanistic Profiling

Study Type Examples of Assays/Models Key Questions Addressed
In Vitro Radioligand Binding Assays, Enzyme Inhibition Assays, Cellular Functional Assays (e.g., cAMP), Kinase Screening Panels What are the primary and secondary targets? What is the potency (IC₅₀/EC₅₀) and selectivity? Is the compound an agonist, antagonist, or modulator?
In Vivo Disease-specific animal models (e.g., scopolamine-induced amnesia), Microdialysis, Pharmacokinetic/Pharmacodynamic (PK/PD) modeling Does the compound show efficacy in a relevant disease model? Does the compound engage its target in the CNS? nih.gov What is the relationship between dose, exposure, and effect?

Exploration of Novel Delivery Systems and Formulation Strategies for Research Compounds

The transition from in vitro screening to in vivo testing is often hampered by poor physicochemical properties of new chemical entities (NCEs), such as low aqueous solubility, which can lead to poor bioavailability. nih.govresearchgate.net To ensure meaningful results from preclinical studies, it is essential to develop appropriate formulation strategies for this compound and its derivatives. bohrium.com

Preformulation studies are crucial for determining key properties like pKa, LogP, and solubility. researchgate.net Based on these findings, various enabling formulation strategies can be employed:

Solutions: Using co-solvent systems is a common and straightforward approach for solubilizing poorly soluble drugs for preclinical evaluation. researchgate.net

Nanosuspensions: Reducing particle size to the nanometer range can significantly increase the surface area, improving dissolution rate and solubility. researchgate.net

Solid Dispersions: Converting a crystalline compound into an amorphous state within a polymer matrix can enhance solubility and bioavailability. researchgate.net

Lipid-Based Delivery Systems: Formulations such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds. researchgate.net

The choice of formulation strategy will be dictated by the compound's specific properties and the intended route of administration in preclinical models. mdpi.com

Potential for Combination Therapies in Preclinical Disease Models

In addition to developing single multi-targeting agents, there is significant potential in exploring the use of this compound analogues in combination with other therapeutic agents. Combination therapy is a cornerstone of treatment for many complex diseases and can offer synergistic effects, overcome resistance, and allow for lower doses of individual drugs. nih.gov

In preclinical disease models, analogues of this compound could be co-administered with existing standard-of-care treatments. These studies would aim to identify synergistic or additive effects, providing a strong rationale for future clinical development of combination regimens. This approach leverages the compound's specific mechanism of action to complement or enhance the activity of other drugs, potentially leading to superior therapeutic outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.